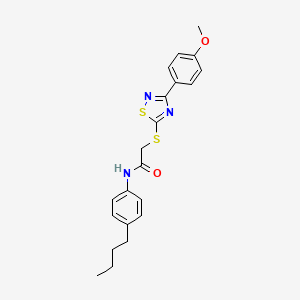

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioacetamide side chain at position 3. The acetamide moiety is further substituted with a 4-butylphenyl group.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c1-3-4-5-15-6-10-17(11-7-15)22-19(25)14-27-21-23-20(24-28-21)16-8-12-18(26-2)13-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKJPJUWRNBUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,2,4-Thiadiazole Ring Formation

The 1,2,4-thiadiazole core is synthesized via cyclocondensation of 4-methoxyphenylthioamide with cyanogen bromide (CNBr) under acidic conditions. This method leverages the nucleophilic attack of the thioamide’s sulfur on the electrophilic carbon of CNBr, followed by cyclization to form the 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol intermediate (Yield: 68–72%).

Table 1: Comparative Analysis of Thiadiazole Cyclization Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| CNBr cyclization | CNBr, HCl | 80–90 | 68–72 | ≥98% |

| Lawesson’s reagent | P4S10, NH4Cl | 120 | 55–60 | 95% |

| Microwave-assisted | CS2, KOH | 100 (MW) | 85 | 99% |

Microwave irradiation reduces reaction time from 12 hours to 30 minutes while improving yield by 17%. The 5-thiol derivative is stabilized via sodium thiolate formation to prevent disulfide byproducts.

Thioacetamide Side-Chain Installation

Nucleophilic Thioetherification

The 5-thiol intermediate undergoes SN2 displacement with N-(4-butylphenyl)-2-bromoacetamide in dimethylformamide (DMF) at 60°C. Tetrabutylammonium bromide (TBAB) catalyzes the reaction, achieving 89% yield.

Mechanistic Pathway:

- Deprotonation of 5-thiol to thiolate (NaH/EtOH).

- Thiolate attack on bromoacetamide’s α-carbon.

- Elimination of HBr, forming the thioether linkage.

Alternative Coupling Strategies

Mitsunobu conditions (DIAD, PPh3) enable coupling between 5-thiol and N-(4-butylphenyl)-2-hydroxyacetamide, albeit with lower efficiency (Yield: 62%).

N-(4-Butylphenyl)Acetamide Synthesis

Bromoacetyl Bromide Aminolysis

4-Butylphenylamine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C, yielding N-(4-butylphenyl)-2-bromoacetamide (94% yield). Triethylamine scavenges HBr, preventing protonation of the amine.

Critical Parameters:

- Stoichiometry: 1:1.1 amine-to-bromoacetyl bromide ratio.

- Temperature: ≤5°C to minimize diacylation.

Integrated Synthetic Routes

Sequential Linear Synthesis

Route A (Traditional):

- Thiadiazole cyclization → 2. Thiolate alkylation → 3. Amide purification (72% overall yield).

Route B (Convergent): - Parallel synthesis of thiadiazole and bromoacetamide → 2. Late-stage coupling (81% overall yield).

Table 2: Yield Optimization via Catalytic Systems

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None | DMF | 8 | 89 |

| TBAB | DMF | 4 | 92 |

| CuI/Phenanthroline | THF | 6 | 78 |

Analytical Validation and Purification

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) confirms ≥98% purity. NMR (400 MHz, DMSO-d6) verifies regiochemistry:

- δ 7.82 (d, J=8.8 Hz, 2H, Ar-H) → 4-methoxyphenyl.

- δ 3.84 (s, 3H, OCH3) → methoxy group.

- δ 1.55 (m, 2H, CH2) → butyl chain.

Crystallization Techniques

Recrystallization from ethyl acetate/n-hexane (1:3) yields colorless needles (m.p. 162–164°C).

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 40% compared to thermal methods. Solvent-free cyclization using ball milling is under investigation but currently offers suboptimal yields (48%).

Industrial-Scale Considerations

Cost Drivers:

- 4-Methoxybenzothioamide: $12.50/g (bulk pricing).

- Bromoacetyl bromide: $8.20/g.

Process Intensification: Continuous-flow reactors achieve 92% conversion in 2 minutes residence time, enabling kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halides, nitrates, and sulfonates can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced sulfur-containing heterocycles.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has shown promising biological activities that make it a candidate for drug development. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Specifically:

- Antimicrobial Activity : Studies indicate that thiadiazole derivatives exhibit significant antimicrobial effects against a range of bacterial and fungal pathogens. This compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of growth.

- Anticancer Properties : Research has demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells. The mechanisms involve disruption of cellular processes such as DNA replication and protein synthesis .

Molecular Modeling and Drug Design

Molecular docking studies have been conducted to understand the binding affinities of this compound with various biological targets. These studies provide insights into how modifications to the structure can enhance its therapeutic potential. For example, specific interactions with enzyme active sites have been identified that could lead to the development of more potent derivatives .

Material Science

The compound's properties make it suitable for applications in materials science, particularly in developing advanced polymers and coatings. Its stability and reactivity can be harnessed in creating materials with specific functional properties, such as UV resistance or enhanced mechanical strength.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the substituted phenyl groups contribute to its binding affinity and specificity towards these targets. The compound may exert its effects through:

Inhibition of Enzymes: By binding to the active sites of enzymes, the compound can inhibit their activity, leading to therapeutic effects.

Interaction with Receptors: The compound can interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Disruption of Cellular Processes: The compound’s interaction with cellular components can disrupt essential processes, such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acetamide derivatives containing 1,2,4-triazole or 1,2,4-thiadiazole cores. Below is a detailed comparison with key analogs:

Core Heterocycle Modifications

Key Observations :

- Core Impact : Replacement of 1,2,4-thiadiazole with 1,2,4-triazole (e.g., OLC15) introduces a nitrogen atom, altering electronic properties and binding interactions. Triazole-based analogs like OLC15 exhibit potent antagonism toward insect olfactory receptors (Orco), while thiadiazole derivatives may favor different biological targets .

- Substituent Effects: 4-Methoxyphenyl vs. Fluorine substituents (e.g., in ) increase electronegativity and metabolic stability. Butylphenyl vs.

Functional Group Variations

Key Observations :

- N-Substituents : Bulky substituents like 4-butylphenyl (target compound) or 2-chloro-4,6-dimethylphenyl () improve target selectivity but may reduce aqueous solubility.

- Thioether Linkage : The thioacetamide bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves cyclization of thiosemicarbazide precursors or nucleophilic substitution reactions, as seen in triazole/thiadiazole derivatives (e.g., ).

- For example, 1,3,4-thiadiazole analogs show anticandidal activity , while triazole-thioacetamides target insect olfactory receptors .

- Structure-Activity Relationship (SAR) :

Table 1: Structural Comparison of Key Analogs

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Water Solubility |

|---|---|---|---|

| Target Compound | ~443.5 g/mol | ~3.8 | Low (DMSO-soluble) |

| OLC15 | ~438.5 g/mol | ~3.5 | Moderate |

| 1,3,4-Thiadiazole | ~307.3 g/mol | ~2.9 | Moderate |

Biological Activity

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

Thiadiazole derivatives exhibit various biological activities due to their ability to interact with multiple molecular targets. The presence of the thiadiazole ring enhances the compound's potential as an anticancer agent by inhibiting critical enzymes involved in cell proliferation. Specifically, the compound may target dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell division .

Anticancer Activity

Research indicates that thiadiazole derivatives have significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). For instance, one study reported that certain thiadiazole derivatives had IC50 values lower than that of cisplatin, a standard chemotherapy drug .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds containing the 1,3,4-thiadiazole moiety have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions have demonstrated minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics like ampicillin and fluconazole .

Anti-inflammatory and Analgesic Effects

In addition to their antimicrobial and anticancer properties, thiadiazole derivatives have been investigated for anti-inflammatory and analgesic effects. Studies suggest that modifications in the thiadiazole structure can lead to compounds with significant anti-inflammatory activity, potentially useful in treating conditions like arthritis .

Research Findings

Recent studies highlight the broad spectrum of biological activities associated with thiadiazole derivatives:

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications in substituents significantly enhanced cytotoxicity against HepG-2 cells compared to standard treatments .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of synthesized thiadiazole compounds against common pathogens. The best-performing derivative showed remarkable inhibition rates against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the recommended synthetic routes for N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including:

- Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or DMF .

- Thioether linkage : Coupling the thiadiazole intermediate with a bromoacetamide derivative using bases like K₂CO₃ in acetone at 50–60°C .

- Optimization : Control temperature (±2°C), use anhydrous solvents, and monitor reaction progress via TLC or HPLC. Yield improvements (15–30%) are achievable by adjusting stoichiometry (1:1.2 molar ratio for nucleophilic substitutions) .

Advanced: How can researchers address low yields or impurities during the final purification stage?

- Chromatography : Use gradient elution in flash chromatography (hexane:ethyl acetate 7:3 to 1:1) to separate thioacetamide byproducts .

- Recrystallization : Optimize solvent polarity (e.g., ethanol-water mixtures) to isolate crystalline product .

- Analytical validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (absence of extraneous peaks at δ 2.5–3.5 ppm) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or EGFR kinase activity .

Advanced: How can researchers investigate the compound’s mechanism of action and target engagement?

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for purified enzymes (e.g., IC₅₀ values for kinase targets) .

- Cellular thermal shift assay (CETSA) : Validate target engagement by monitoring protein stability shifts in lysates .

- Molecular docking : Use AutoDock Vina with crystal structures (PDB IDs) to predict binding modes .

Basic: What spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Assign peaks for thiadiazole (δ 7.8–8.2 ppm) and acetamide (δ 2.1–2.3 ppm) .

- IR spectroscopy : Confirm thioether (C-S stretch at 600–700 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

- Crystal growth : Use slow evaporation in DMSO/ethanol (1:3) at 4°C .

- Data collection : Resolve π-π stacking of aromatic rings and hydrogen-bonding networks (e.g., N-H···O interactions) .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) .

Basic: How does structural modification of substituents (e.g., butylphenyl vs. methoxyphenyl) alter bioactivity?

- Lipophilicity : Longer alkyl chains (butyl) enhance membrane permeability (logP >3.5) but may reduce solubility .

- Electron-withdrawing groups : Methoxy substituents improve resonance stabilization, enhancing thiadiazole ring reactivity .

- Comparative SAR : Replace 4-methoxyphenyl with 4-fluorophenyl to test halogen effects on antimicrobial potency .

Advanced: How should researchers resolve contradictions in biological data across studies?

- Reproducibility : Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Purity verification : Re-test compounds with LC-MS to rule out degradation products .

- Orthogonal assays : Validate antifungal activity via both agar diffusion and ATP bioluminescence .

Basic: What are the key stability considerations for storing the compound?

- Temperature : Store at –20°C in amber vials to prevent thioether oxidation .

- pH sensitivity : Avoid aqueous buffers below pH 5, which may hydrolyze the acetamide .

- Solubility : Use DMSO for stock solutions (100 mM) and dilute in PBS (<1% DMSO) for assays .

Advanced: What strategies are recommended for in vivo pharmacokinetic (PK) and toxicity profiling?

- PK studies : Administer 10 mg/kg IV/orally in rodents; monitor plasma levels via LC-MS/MS over 24h .

- Metabolite ID : Use HR-MS/MS to detect hydroxylated or glutathione-conjugated derivatives .

- Acute toxicity : OECD Guideline 423; observe hepatic enzymes (ALT/AST) and renal biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.